(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid
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Overview
Description
“(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid” is a type of organoboron compound. It has a molecular formula of CHBFO and an average mass of 169.946 Da . It is a useful intermediate for organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound involves a phenyl ring substituted with a fluorine atom and a boronic acid group. The boronic acid group is further substituted with a trifluoroethoxy group .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis .Scientific Research Applications
Colorimetric Sensing of Fluoride Ions
One notable application of boronic acid derivatives, similar to the compound , is in the development of colorimetric sensors for detecting fluoride ions. Research by Wade and Gabbaï (2009) demonstrated that cationic boron compounds like pyridinium boranes could undergo structural changes upon binding with fluoride ions, leading to a significant red-shift in their absorption spectrum. This shift results in a visible color change, providing a straightforward means of detecting fluoride ions in various environments (Wade & Gabbaï, 2009).
Fluorescence Quenching Studies
Another application is found in the study of fluorescence quenching by Geethanjali et al. (2015), where boronic acid derivatives were used to investigate the effects of quenchers like aniline in alcohols. This research aids in understanding the interaction between boronic acids and potential quenchers, which is crucial for designing fluorescence-based sensors and other optical materials (Geethanjali et al., 2015).
Synthesis and Biological Properties
Kirk et al. (1979) explored the synthesis and biological properties of fluoronorepinephrines derived from related boronic acid compounds. This research provides insights into how such compounds can be used to study adrenergic receptors and the impact of structural modifications on their biological activity (Kirk et al., 1979).
Boronic Acid in Organic Synthesis
Selective Ratiometric Fluorescence Detection
Yang et al. (2017) reported on the use of boric-acid-functional lanthanide metal-organic frameworks for the selective detection of fluoride ions. The research highlighted the ability of boronic acid derivatives to improve the selectivity and sensitivity of fluorescence-based sensors for detecting specific anions in complex matrices (Yang et al., 2017).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, contributing to the synthesis of various biologically active molecules .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules, contributing to the development of new pharmaceuticals and other chemical products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction.
Future Directions
properties
IUPAC Name |
[5-fluoro-2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c11-7-2-1-6(8(3-7)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGTAZDHFABBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COCC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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